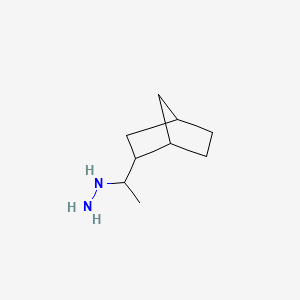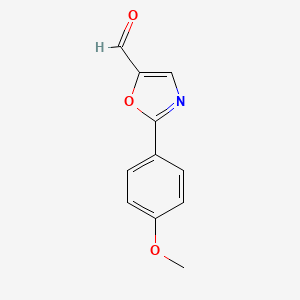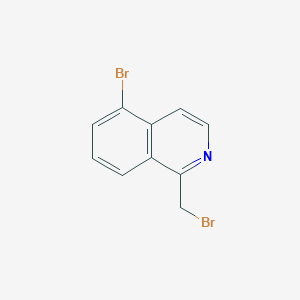![molecular formula C7H6F4N2 B12437722 [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine can be compared to other fluorinated hydrazines, such as:
2,3,5,6-Tetrafluorophenylhydrazine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar but with a methyl group at a different position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(9)7(11)3(2-13-12)6(4)10/h1,13H,2,12H2 |
InChI Key |
LANTXQWDAMWWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CNN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


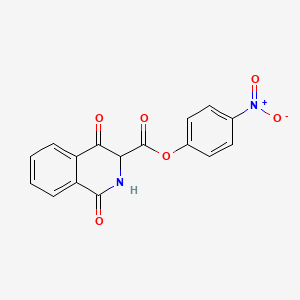
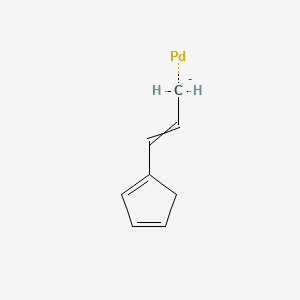

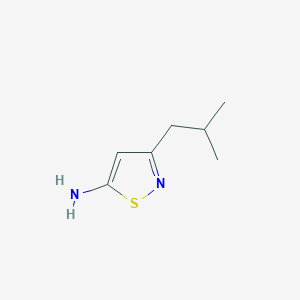
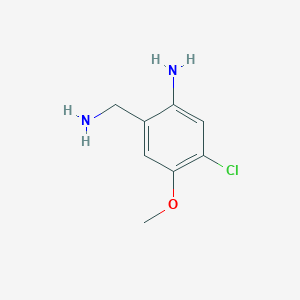
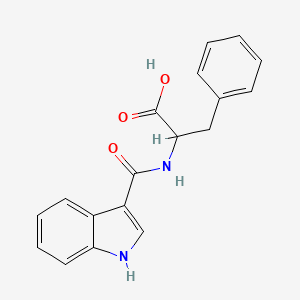
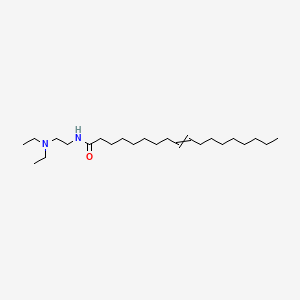

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
